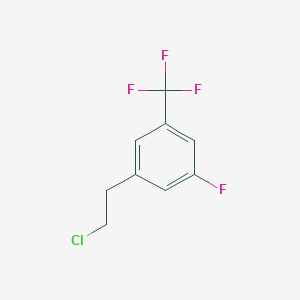
1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group, a fluorine atom, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of the 2-chloroethyl, fluorine, and trifluoromethyl groups onto a benzene ring. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert functional groups to simpler forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-(trifluoromethyl)benzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-4-fluoro-5-(trifluoromethyl)benzene: The position of the fluorine atom is different, which can influence the compound’s chemical properties and interactions.
1-(2-Chloroethyl)-3-fluoro-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and potential bioactivity.
特性
分子式 |
C9H7ClF4 |
|---|---|
分子量 |
226.60 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7ClF4/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 |
InChIキー |
AMEYMKOBTANINI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)

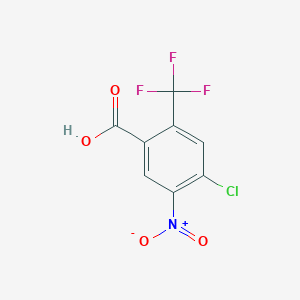
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
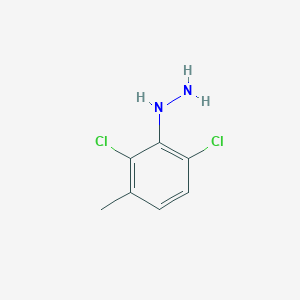
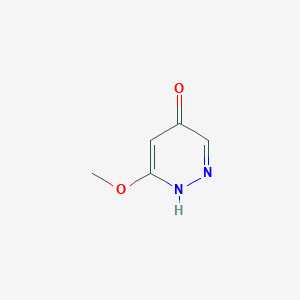
![7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
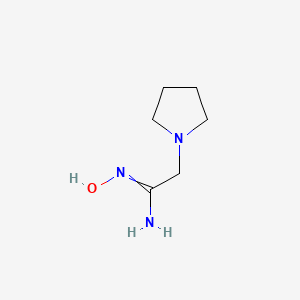
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
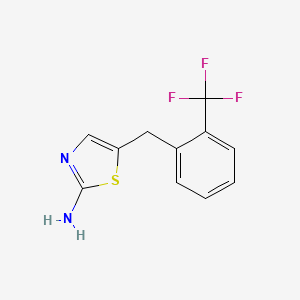
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
